Acerogenin L

CAS No.:

Cat. No.: VC1876321

Molecular Formula: C19H20O3

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20O3 |

|---|---|

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | 4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-10-one |

| Standard InChI | InChI=1S/C19H20O3/c20-16-4-2-1-3-14-6-10-17(11-7-14)22-19-13-15(5-9-16)8-12-18(19)21/h6-8,10-13,21H,1-5,9H2 |

| Standard InChI Key | XXXWRTFKEKSSKV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(=O)C1)O |

Introduction

Chemical Structure and Properties

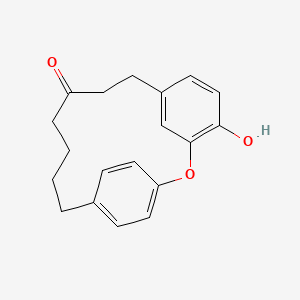

Acerogenin L is a macrocyclic compound with the molecular formula C19H20O3 and a molecular weight of 296.4 g/mol . Its full chemical name is 4-Hydroxy-2-oxatricyclo[13.2.2.13,7]eicosa-3,5,7(20),15,17,18-hexaen-10-one . The compound features a 15-membered ring with a distinctive diphenyl ether linkage that contributes to its unique three-dimensional conformation and biological properties.

Structurally, Acerogenin L is a regioisomer of another diarylheptanoid (compound 25b) that has also been isolated from Acer nikoense . Computational studies have revealed that Acerogenin L has a minimized energy of 3.85 Kcal/mole, which is significantly lower than related compounds such as acerogenins A (10.11 Kcal/mole) and B (10.15 Kcal/mole), but slightly higher than acerogenin C (2.65 Kcal/mole) .

Spectroscopic Characteristics

The spectroscopic profile of Acerogenin L shows distinctive features when compared to other acerogenins. Nuclear magnetic resonance (NMR) spectroscopy reveals that the para-substituted phenyl groups in Acerogenin L display two doublets (J = 8.3 Hz), a pattern also observed in acerogenin C. This spectral characteristic differs from acerogenins A and B, which exhibit four resonances, each appearing as a doublet of doublet .

These spectroscopic differences suggest that Acerogenin L has a lower rotational energy barrier around the diaryl ether bond compared to acerogenins A and B. This property may influence its three-dimensional conformation and consequently its biological interactions .

Physicochemical Properties

Table 1 presents a comparison of key physicochemical properties between Acerogenin L and other related acerogenins:

| Property | Acerogenin L | Acerogenin A | Acerogenin B | Acerogenin C |

|---|---|---|---|---|

| Molecular Formula | C19H20O3 | C19H22O3 | C19H22O3 | C19H20O3 |

| Molecular Weight (g/mol) | 296.4 | 298.4 | 298.4 | 296.4 |

| Minimized Energy (Kcal/mole) | 3.85 | 10.11 | 10.15 | 2.65 |

| Structure Type | Cyclic diarylheptanoid | Cyclic diarylheptanoid | Cyclic diarylheptanoid | Cyclic diarylheptanoid |

| Functional Groups | Hydroxy, ketone | Hydroxy, ketone | Hydroxy, ketone | Hydroxy, ketone |

Natural Sources and Distribution

Acerogenin L has been identified in several plant species, with notable occurrences in:

-

Acer nikoense Maxim (Aceraceae) - a tree indigenous to Japan traditionally used for treating hepatic disorders and eye diseases

-

Alnus japonica Steud. - where it was isolated from the methanol extract of its fruits

-

Parthenocissus tricuspidata - another source where this compound has been reported

The presence of Acerogenin L in these medicinal plants suggests it may contribute to their traditional therapeutic applications. Acer nikoense, in particular, has been extensively studied for its bioactive constituents, with various acerogenins being isolated and characterized from its stem bark .

Synthesis Methodologies

Several approaches have been developed for the total synthesis of Acerogenin L, demonstrating the interest in this compound within the synthetic chemistry community.

SNAr-Based Approach

A general strategy for synthesizing acerogenin-type diarylheptanoids containing an endocyclic biaryl ether bond has been developed, with successful application to Acerogenin L synthesis. This approach features a key intramolecular nucleophilic aromatic substitution (SNAr) reaction of a linear compound (compound 29) to form the macrocyclic structure .

The efficiency of this cyclization process is attributed to an entropy driving force resulting from the preorganization of cyclization precursors in a favorable bent conformation. Both computational studies and spectroscopic data (NOE) support this hypothesis .

Interestingly, experimental observations have shown that even at high concentration (1 M), the desired macrocycle could still be obtained in 45-50% isolated yield, suggesting that the intramolecular reaction is highly competitive compared to potential intermolecular processes .

Biological Activities

Research on the biological activities of Acerogenin L has revealed several promising properties, particularly its antioxidant capabilities.

Antioxidant Properties

Acerogenin L demonstrates significant antioxidant activity in multiple assay systems:

-

It inhibits human low-density lipoprotein (LDL) oxidation in the thiobarbituric acid-reactive substance assay with an IC50 value of 1.7 μM

-

It shows potent inhibition of cell-mediated LDL oxidation, exceeding the activity of probucol (a recognized antioxidant) by more than five-fold at a concentration of 10 μM

These findings suggest potential applications for Acerogenin L in preventing oxidative stress-related conditions, particularly cardiovascular diseases associated with LDL oxidation.

Table 2. Comparison of antioxidant activities between Acerogenin L and other compounds:

| Compound | IC50 for LDL Oxidation Inhibition (μM) | Relative Activity vs. Probucol (at 10 μM) |

|---|---|---|

| Acerogenin L | 1.7 | >5× higher |

| Garugamblin-3 | 2.9 | Not reported |

| Probucol | Not reported | Reference standard |

Structure-Activity Relationship Insights

The potent antioxidant activity of Acerogenin L provides valuable insights into structure-activity relationships within the diarylheptanoid class. Its macrocyclic structure with the diphenyl ether moiety appears to play a crucial role in its biological activity. The lower rotational energy barrier around the diaryl ether bond may allow Acerogenin L to adopt conformations favorable for interacting with biological targets .

Comparison with Other Acerogenins

Acerogenin L belongs to a family of structurally related compounds that share the diarylheptanoid framework but differ in specific structural features and biological activities.

Structural Comparisons

While Acerogenin L shares core structural features with other acerogenins, key differences exist:

-

Unlike Acerogenin A and B, which contain a saturated ketone group in their structures, Acerogenin L maintains an α,β-unsaturated ketone system

-

The orientation and positioning of hydroxyl groups differ between acerogenins, affecting their hydrogen-bonding capabilities and interactions with biological targets

-

The regiochemistry of the diphenyl ether linkage in Acerogenin L distinguishes it from some related isomers

Future Research Directions

Given the promising properties of Acerogenin L, several research directions warrant further investigation:

-

Expanded biological activity profiling to identify potential therapeutic applications beyond its known antioxidant properties

-

Structure optimization studies to enhance potency or modify pharmacokinetic properties

-

Investigation of potential synergistic effects when combined with other bioactive compounds

-

Development of more efficient synthetic routes to facilitate larger-scale production for further studies

-

Evaluation of potential cardiovascular protective effects based on its demonstrated ability to inhibit LDL oxidation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume